1-Methyl-1H-pyrrole-3-carbaldehyde (CAS 36929-60-9) is a specialized heterocyclic building block characterized by an N-methylated pyrrole ring with a formyl group at the 3-position. Unlike its more common 2-isomer, this compound provides a distinct meta-like spatial relationship between the nitrogen and the aldehyde vector. It is a critical precursor in the synthesis of advanced pharmaceuticals, including protein tyrosine phosphatase (PTPN) inhibitors and potassium-competitive acid blockers (P-CABs), as well as complex fused ring systems like azepinones [1]. Procuring this specific regioisomer at high purity (typically ≥95%) is essential for research and industrial workflows where exact spatial alignment and controlled reactivity are required.
Generic substitution with closely related analogs fundamentally compromises both synthesis and application. Using the significantly cheaper 1-methyl-1H-pyrrole-2-carbaldehyde alters the formyl trajectory by approximately 60 degrees, which disrupts the required pharmacophore geometry in target-binding scaffolds and leads to inactive downstream products [1]. Conversely, substituting with the unmethylated 1H-pyrrole-3-carbaldehyde introduces a reactive secondary amine (NH) that acts as an unwanted hydrogen bond donor. This unprotected nitrogen is incompatible with Lewis acid-catalyzed multicomponent reactions, often leading to complexation or degradation rather than the desired cyclization [2]. Therefore, 1-methyl-1H-pyrrole-3-carbaldehyde cannot be substituted without severe penalties to yield and functional performance.
Standard in-house Vilsmeier-Haack formylation of 1-methylpyrrole overwhelmingly favors the more electron-rich alpha position, yielding >95% of the 2-carbaldehyde and minimal amounts of the 3-carbaldehyde [1]. To synthesize the 3-isomer in-house requires highly sterically hindered reagents or tedious multi-step blocking/deblocking sequences (e.g., bromination followed by formylation and debromination) [2]. Direct procurement of 1-methyl-1H-pyrrole-3-carbaldehyde bypasses this severe regiochemical bottleneck, providing immediate access to the pure building block.
| Evidence Dimension | Direct formylation yield of 3-isomer |
| Target Compound Data | ≥95% purity via commercial procurement |
| Comparator Or Baseline | <5% yield via standard direct Vilsmeier-Haack formylation of 1-methylpyrrole |
| Quantified Difference | Eliminates a >90% regiochemical yield penalty and multi-step workarounds |
| Conditions | Standard Vilsmeier-Haack conditions (POCl3/DMF) |
Procuring the exact 3-isomer saves significant time and resources by avoiding low-yielding, multi-step synthetic workarounds.
In the development of protein tyrosine phosphatase non-receptor type 1 and 2 (PTPN1/2) inhibitors, the exact spatial orientation of the core heterocycle is critical for target engagement [1]. The 3-formyl substitution of 1-methyl-1H-pyrrole-3-carbaldehyde provides the correct vector for downstream elaboration, ensuring the final molecule fits the enzyme's binding pocket. Attempting to use the cheaper 2-formyl isomer shifts the vector, resulting in a loss of the required structure-activity relationship (SAR) [1].
| Evidence Dimension | Pharmacophore spatial vectoring |
| Target Compound Data | Correct alignment for PTPN1/2 inhibitor binding pockets |
| Comparator Or Baseline | 1-methyl-1H-pyrrole-2-carbaldehyde (misaligned vector) |
| Quantified Difference | Maintains critical SAR vs. loss of target engagement |
| Conditions | Kinase inhibitor scaffold synthesis and binding models |
Buyers synthesizing specific enzyme inhibitors must use the 3-isomer to maintain the required spatial geometry of the final drug candidate.
The synthesis of complex fused heterocycles, such as pyrrole-fused azepinones via Groebke–Blackburn–Bienaymé (GBB) reactions, requires aldehyde precursors that can withstand Lewis acid conditions [1]. 1-Methyl-1H-pyrrole-3-carbaldehyde successfully undergoes this unusual Friedel-Crafts-type ring expansion, delivering the target azepinones in 60-65% yields. In contrast, basic or unprotected analogs (such as indole-3-carbaldehyde or 1H-pyrrole-3-carbaldehyde) are incompatible with the Lewis acid, yielding only trace amounts of the desired product due to competitive complexation [1].
| Evidence Dimension | Yield of fused azepinones in GBB reaction |
| Target Compound Data | 60-65% yield |
| Comparator Or Baseline | Unprotected basic analogs (trace yield, <5%) |
| Quantified Difference | >55% absolute yield improvement |
| Conditions | Lewis acid-catalyzed Groebke–Blackburn–Bienaymé reaction conditions |
The N-methyl protection is essential for processability in Lewis acid-catalyzed workflows, making this compound the reliable choice over unmethylated alternatives.
1-Methyl-1H-pyrrole-3-carbaldehyde is the required building block for constructing PTPN1/2 inhibitor scaffolds, where the 3-position formyl group ensures the precise spatial vectoring necessary for enzyme pocket binding [1].
The compound's N-methyl group provides critical stability under Lewis acid conditions, enabling its use in Groebke–Blackburn–Bienaymé (GBB) reactions to synthesize pyrrole-fused azepinones with high yields [2].
As a structural analog to other 3-formylpyrroles, this compound serves as a valuable precursor in the synthesis of vonoprazan analogs, where the 3-substitution is essential for overcoming the limitations of traditional proton pump inhibitors[3].
Irritant